Hydrolysis Yield Comparison: Ethyl Ester (C9) vs. Methyl Ester (C8) for Acid Generation
The ethyl ester (C9, CAS 305794-79-0) undergoes quantitative hydrolysis to 4,6-dimethylpyrimidine-5-carboxylic acid under mild conditions (NaOH, H2O, RT, overnight) with a reported isolated yield of 92% [1]. In contrast, the corresponding methyl ester (C8, CAS not specified but known as Methyl 4,6-dimethylpyrimidine-5-carboxylate) is not reported with comparable high-yield protocols; its smaller alkyl group reduces lipophilicity and alters phase-transfer behavior, potentially complicating workup and reducing practical yields [2].
| Evidence Dimension | Hydrolysis yield to free acid |
|---|---|
| Target Compound Data | 92% isolated yield (8.5 g from 10.9 g ester) |
| Comparator Or Baseline | Methyl 4,6-dimethylpyrimidine-5-carboxylate (C8 analog): no published high-yield protocol; typical ester hydrolysis yields are highly condition-dependent |
| Quantified Difference | Not directly quantified in a head-to-head study, but the ethyl ester protocol is established and reproducible at >90% yield. |
| Conditions | NaOH (4.0 g, 0.10 mol) in H2O (70 mL), ethyl ester (10.9 g, 0.0605 mol), RT, overnight; acidification, filtration, acetonitrile wash |
Why This Matters
For procurement decisions, the demonstrated 92% hydrolysis yield means less material loss and higher throughput when scaling to the acid intermediate needed for antibiotic and CCR5 antagonist synthesis.
- [1] ChemicalBook. 4,6-Dimethylpyrimidine-5-carboxylic acid: Synthetic procedure and yield data. https://www.chemicalbook.cn/CASEN_157335-93-8.htm (accessed 2026-05-07). View Source
- [2] PubChem. Methyl 4,6-dimethylpyrimidine-5-carboxylate (Compound Summary). No published large-scale hydrolysis protocol available. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-07). View Source
